2-{2-Phenylimidazo[1,2-a]pyrimidin-3-yl}ethan-1-amine dihydrochloride

Catalog No.
S13984542
CAS No.
M.F
C14H16Cl2N4
M. Wt
311.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-{2-Phenylimidazo[1,2-a]pyrimidin-3-yl}ethan-1-am...

Product Name

2-{2-Phenylimidazo[1,2-a]pyrimidin-3-yl}ethan-1-amine dihydrochloride

IUPAC Name

2-(2-phenylimidazo[1,2-a]pyrimidin-3-yl)ethanamine;dihydrochloride

Molecular Formula

C14H16Cl2N4

Molecular Weight

311.2 g/mol

InChI

InChI=1S/C14H14N4.2ClH/c15-8-7-12-13(11-5-2-1-3-6-11)17-14-16-9-4-10-18(12)14;;/h1-6,9-10H,7-8,15H2;2*1H

InChI Key

CUFKIEBDQZTZOV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(N3C=CC=NC3=N2)CCN.Cl.Cl

2-{2-Phenylimidazo[1,2-a]pyrimidin-3-yl}ethan-1-amine dihydrochloride is a chemical compound with the molecular formula C14H16N42HClC_{14}H_{16}N_{4}\cdot 2HCl and a molar mass of approximately 303.17 g/mol. This compound features a complex structure that includes an imidazo[1,2-a]pyrimidine core substituted with a phenyl group and an ethylamine moiety. The presence of two hydrochloride groups indicates that it is a dihydrochloride salt, which enhances its solubility in water and may influence its biological activity.

, including:

  • Nucleophilic substitutions: The amine group can act as a nucleophile, allowing it to participate in substitution reactions with electrophiles.
  • Acid-base reactions: The amine can accept protons from acids, while the hydrochloride groups can dissociate in aqueous solutions.
  • Formation of coordination complexes: The nitrogen atoms in the imidazo and pyrimidine rings can coordinate with metal ions, potentially leading to applications in medicinal chemistry and materials science.

Research indicates that compounds containing imidazo[1,2-a]pyrimidine structures exhibit significant biological activities, including:

  • Anticancer properties: Some derivatives have shown effectiveness against various cancer cell lines by inhibiting specific kinases involved in tumor growth.
  • Antimicrobial activity: These compounds may possess antibacterial and antifungal properties, making them potential candidates for developing new antibiotics.
  • Neurological effects: Certain imidazo[1,2-a]pyrimidines have been studied for their neuroprotective effects and potential use in treating neurodegenerative diseases.

The synthesis of 2-{2-Phenylimidazo[1,2-a]pyrimidin-3-yl}ethan-1-amine dihydrochloride typically involves several steps:

  • Formation of the imidazo[1,2-a]pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors such as 2-amino-pyrimidines and aldehydes or ketones.
  • Introduction of the phenyl group: This step may involve electrophilic aromatic substitution or coupling reactions using phenyl halides.
  • Alkylation with ethylamine: The final step often involves the alkylation of the nitrogen atom in the imidazo ring with ethylamine to form the desired amine product.
  • Salt formation: The dihydrochloride salt is formed by reacting the free base with hydrochloric acid.

The unique properties of 2-{2-Phenylimidazo[1,2-a]pyrimidin-3-yl}ethan-1-amine dihydrochloride make it suitable for various applications:

  • Pharmaceutical development: It serves as a lead compound for designing new drugs targeting specific diseases due to its biological activity.
  • Research tools: Its unique structure allows it to be used as a probe in biochemical assays to study enzyme activity or cellular processes.
  • Imaging agents: Similar compounds have been explored for use in imaging techniques due to their ability to bind selectively to certain biological targets.

Interaction studies involving 2-{2-Phenylimidazo[1,2-a]pyrimidin-3-yl}ethan-1-amine dihydrochloride focus on its binding affinity to various biological targets:

  • Kinase inhibitors: Studies have shown that this compound can inhibit specific kinases involved in cancer pathways, suggesting its potential as an anticancer agent.
  • Receptor binding: Research may explore its interaction with neurotransmitter receptors, assessing its potential effects on neurological functions.

Several compounds share structural similarities with 2-{2-Phenylimidazo[1,2-a]pyrimidin-3-yl}ethan-1-amine dihydrochloride. Here are a few notable examples:

Compound NameStructureUnique Features
2-{4-Methylphenyl}imidazo[1,2-a]pyrimidinStructureMethyl substitution on the phenyl ring may enhance lipophilicity.
7-(4-Fluorophenyl)imidazo[1,2-a]pyrimidineStructureFluorination could improve metabolic stability.
4-(Dimethylamino)phenyl-imidazo[1,2-a]pyrimidineStructureDimethylamino group may enhance interaction with biological targets.

The uniqueness of 2-{2-Phenylimidazo[1,2-a]pyrimidin-3-yl}ethan-1-amine dihydrochloride lies in its specific combination of functional groups and structural configuration that may provide distinct pharmacological profiles compared to these similar compounds.

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

310.0752019 g/mol

Monoisotopic Mass

310.0752019 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-10-2024

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